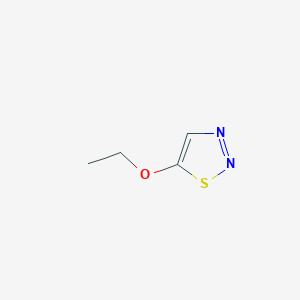

5-Ethoxy-1,2,3-thiadiazole

Description

5-Ethoxy-1,2,3-thiadiazole is a distinct molecule within the larger family of thiadiazoles, which are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. The 1,2,3-thiadiazole (B1210528) isomer is characterized by adjacent nitrogen atoms and is a stable, neutral, aromatic compound. cymitquimica.comchemicalbook.com The ethoxy group at the 5-position is a key substituent that influences the molecule's electronic properties and potential reactivity. While the broader 1,2,3-thiadiazole class has been the subject of extensive study, the specific research focus on this compound is more niche.

The chemistry of 1,2,3-thiadiazoles dates back to the late 19th century, with several key synthetic methods defining its historical development. psu.edu These classical syntheses form the foundation for accessing the 1,2,3-thiadiazole core structure.

The primary methods for synthesizing the 1,2,3-thiadiazole ring are:

Hurd-Mori Synthesis: First reported by Charles D. Hurd and Raymond I. Mori in 1955, this is arguably the most common and versatile method. chemicalbook.comjlu.edu.cnsphinxsai.com It involves the cyclization of hydrazones that have an α-methylene group, typically using thionyl chloride (SOCl₂). cymitquimica.comchemicalbook.comprepchem.com The reaction is compatible with a wide range of substrates, including acyl and sulfonyl hydrazones. cymitquimica.comsphinxsai.com

Pechmann Synthesis: Described by Pechmann and Nold in 1896, this method involves the 1,3-dipolar cycloaddition of diazoalkanes onto a carbon-sulfur double bond (C=S) of compounds like isothiocyanates or thioketones. cymitquimica.comresearchgate.netrsc.org The regioselectivity of the reaction can be influenced by solvent polarity and steric factors. vulcanchem.com

Wolff Synthesis: This approach utilizes the heterocyclization of α-diazo thiocarbonyl compounds. researchgate.netvulcanchem.com It often involves the treatment of α-diazo ketones with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide, to generate the thiadiazole ring. cymitquimica.comrsc.org

These foundational reactions, summarized in the table below, have been refined over the decades, with modern variations aiming to improve yields, broaden substrate scope, and employ milder, more environmentally friendly conditions. jlu.edu.cnresearchgate.net

| Synthesis Method | Precursors | Reagent Example | Year |

| Hurd-Mori Synthesis | Hydrazone with α-methylene group | Thionyl Chloride (SOCl₂) | 1955 |

| Pechmann Synthesis | Diazoalkane + Thiocarbonyl Compound | Diazomethane + Phenyl Isothiocyanate | 1896 |

| Wolff Synthesis | α-Diazo Carbonyl Compound | Lawesson's Reagent | - |

The 1,2,3-thiadiazole ring is a significant scaffold in heterocyclic chemistry, primarily due to its utility as a versatile building block and its prevalence in molecules with notable biological activity. researchgate.netprepchem.comnih.gov Its derivatives are important in medicine, agriculture, and materials science. chemicalbook.compsu.educhemeo.com

The ring's inherent reactivity and stability make it a "privileged structure" in medicinal chemistry. prepchem.com The arrangement of heteroatoms creates specific electronic properties and hydrogen bonding capabilities. vulcanchem.com The 1,2,3-thiadiazole moiety is found in compounds investigated for a wide range of applications, including:

Agrochemicals: As herbicides and insecticide synergists. chemicalbook.comchemeo.comcdnsciencepub.com

Pharmaceuticals: As scaffolds for potential antibacterial, antiviral, and anticancer agents. prepchem.comnih.gov

Organic Synthesis: The ring can undergo cleavage reactions, losing a molecule of nitrogen gas, to form highly reactive intermediates like alkynethiolates, which are valuable in synthesizing other complex molecules. nih.gov

The ability to introduce a variety of substituents at the C4 and C5 positions allows for fine-tuning of a molecule's physicochemical and biological properties, making the 1,2,3-thiadiazole scaffold a continuing subject of interest in synthetic and medicinal chemistry. vulcanchem.comprepchem.com

A comprehensive review of publicly available academic literature and chemical databases indicates a notable absence of specific research focused exclusively on this compound. While its isomers, such as 5-ethoxy-1,2,4-thiadiazole and 5-ethoxy-1,3,4-thiadiazole, are mentioned in the context of herbicidal and pharmaceutical research, dedicated studies detailing the synthesis, reactivity, or biological evaluation of this compound are not readily found. jlu.edu.cn

General research on related 5-alkoxy-1,2,3-thiadiazoles or reactions of the 1,2,3-thiadiazole ring provides a theoretical basis for its potential chemistry. For instance, the reaction of 1,2,3-thiadiazoles unsubstituted at the 5-position with strong bases is known to cause ring cleavage to form alkynethiolates. nih.gov However, the presence of the 5-ethoxy group would preclude this specific reaction pathway and instead might direct reactivity toward other positions on the heterocyclic ring.

The lack of specific research findings means that the synthesis, properties, and potential applications of this compound remain largely unexplored within the academic community. Future research could focus on developing a targeted synthesis for this compound, possibly via a Hurd-Mori reaction using an appropriately substituted ethoxycarbonylhydrazone, and subsequently evaluating its physicochemical properties and biological activity to determine if it shares the potential of other substituted thiadiazoles.

Properties

IUPAC Name |

5-ethoxythiadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2OS/c1-2-7-4-3-5-6-8-4/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFAPXEVDMBJCQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=NS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Rigorous Spectroscopic and Structural Characterization Methodologies for 5 Ethoxy 1,2,3 Thiadiazoles

Comprehensive Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 5-ethoxy-1,2,3-thiadiazole by probing the interactions of the molecule with electromagnetic radiation. Each technique offers unique information about the compound's connectivity, functional groups, and electronic system.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show three distinct signals:

A triplet corresponding to the three protons of the methyl (-CH₃) group.

A quartet arising from the two methylene (B1212753) (-CH₂-) protons of the ethoxy group, coupled to the adjacent methyl protons.

A singlet for the lone proton attached to the C4 carbon of the thiadiazole ring.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon environments. The structure of this compound would display four signals:

One signal for the methyl carbon.

One signal for the methylene carbon.

Two distinct signals for the C4 and C5 carbons of the heterocyclic ring. Carbon signals originating from the 1,2,5-thiadiazole (B1195012) ring typically appear in the 130–160 ppm range, with oxidized derivatives appearing further downfield at 150-170 ppm nih.gov. For other 1,3,4-thiadiazole (B1197879) derivatives, these carbons have been observed at approximately 158-164 ppm nih.gov.

Advanced Applications: Two-dimensional (2D) NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to definitively assign proton and carbon signals and confirm the connectivity between the ethoxy group and the thiadiazole ring rsc.org. These experiments correlate proton and carbon nuclei, providing unambiguous proof of the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| -O-CH₂-CH₃ | ¹H | ~1.4 | Triplet | ~7.0 |

| -O-CH₂ -CH₃ | ¹H | ~4.5 | Quartet | ~7.0 |

| C4-H | ¹H | ~8.0-8.5 | Singlet | N/A |

| -O-CH₂-CH₃ | ¹³C | ~15 | N/A | N/A |

| -O-CH₂ -CH₃ | ¹³C | ~70 | N/A | N/A |

| C 4-H | ¹³C | ~135-145 | N/A | N/A |

| C 5-O- | ¹³C | ~160-170 | N/A | N/A |

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the IR spectrum would exhibit characteristic absorption bands confirming the presence of the ethoxy group and the thiadiazole ring. Key expected vibrational modes include:

C-H stretching: Aliphatic C-H stretching vibrations from the ethoxy group are expected around 2900-3000 cm⁻¹.

C=N and N=N stretching: Vibrations corresponding to the C=N and N=N bonds within the thiadiazole ring are anticipated in the 1500-1650 cm⁻¹ region nih.govnih.gov.

C-O stretching: A strong absorption band for the C-O ether linkage is typically observed in the 1050-1250 cm⁻¹ range.

Ring Vibrations: Other characteristic stretching and bending vibrations for the C-S and C-N bonds of the thiadiazole ring would appear in the fingerprint region (below 1500 cm⁻¹) nih.govsid.ir.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aliphatic (Ethoxy) | 2900-3000 | Medium-Strong |

| C=N / N=N Stretch | Thiadiazole Ring | 1500-1650 | Medium |

| C-O Stretch | Ether | 1050-1250 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy state. For heterocyclic aromatic compounds like this compound, the spectrum is characterized by absorptions corresponding to π→π* and n→π* transitions. The UV-Vis spectra for related 1,2,5-thiadiazole 1,1-dioxides show maxima in the ultraviolet region, typically around 240–315 nm depending on the solvent nih.gov. The specific wavelengths of maximum absorbance (λ_max) are sensitive to the solvent and the electronic nature of the heterocyclic system.

Table 3: Typical Electronic Transitions in Thiadiazole Derivatives

| Transition Type | Chromophore | Expected λ_max Range (nm) |

|---|---|---|

| π → π* | Thiadiazole Ring | 230-280 |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the precise mass of the molecular ion, allowing for the determination of its elemental formula.

For this compound (C₄H₆N₂OS), the expected exact mass is 130.0201 g/mol . A key diagnostic feature in the mass spectrum of 1,2,3-thiadiazoles is the characteristic loss of a molecule of dinitrogen (N₂, 28 Da) from the molecular ion mdpi.comnih.gov. This fragmentation is a primary pathway and results in a prominent [M-28]⁺ peak, which provides strong evidence for the 1,2,3-thiadiazole (B1210528) ring system mdpi.com.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | m/z (Nominal) | Description |

|---|---|---|---|

| [M]⁺ | [C₄H₆N₂OS]⁺ | 130 | Molecular Ion |

| [M - N₂]⁺ | [C₄H₆OS]⁺ | 102 | Loss of dinitrogen |

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Analysis

While a specific crystal structure for this compound is not available, analysis of related thiadiazole structures allows for a detailed prediction of its solid-state features nih.gov. X-ray analysis would confirm:

Planarity: The 1,2,3-thiadiazole ring is expected to be essentially planar.

Bond Parameters: Precise bond lengths and angles for the N-N, N=C, S-N, and S-C bonds within the ring would be determined, confirming the heterocyclic structure. For a related 1,3,4-thiadiazole derivative, the N4—C5 bond distance was found to be 1.293 Å, indicating double bond character nih.gov.

Conformation: The orientation of the ethoxy group relative to the plane of the thiadiazole ring would be established.

Intermolecular Interactions: The packing of molecules in the crystal lattice would be revealed, identifying any significant intermolecular forces such as hydrogen bonds or π-π stacking interactions that stabilize the crystal structure nih.gov.

Table 5: Typical Bond Lengths and Angles for 1,2,3-Thiadiazole Derivatives from X-ray Crystallography

| Parameter | Bond/Angle | Typical Value |

|---|---|---|

| Bond Length | N=N | ~1.25 - 1.30 Å |

| Bond Length | C4-C5 | ~1.35 - 1.40 Å |

| Bond Length | S-N | ~1.65 - 1.70 Å |

| Bond Length | C-S | ~1.70 - 1.75 Å |

| Bond Angle | N-N-C | ~110 - 115° |

Analysis of Supramolecular Interactions and Crystal Packing Motifs

A definitive analysis of the supramolecular interactions and crystal packing motifs for this compound is currently precluded by the absence of its published crystal structure in the searched scientific literature and crystallographic databases. However, by examining the structural chemistry of closely related 1,2,3-thiadiazole derivatives and other thiadiazole isomers, a scientifically grounded projection of its potential solid-state architecture can be formulated. The following discussion, therefore, outlines the anticipated non-covalent interactions and packing arrangements for this compound based on established principles of supramolecular chemistry and the observed crystal structures of analogous compounds.

The molecular structure of this compound features several key functionalities that are likely to govern its crystal packing. These include the 1,2,3-thiadiazole ring, which can act as a weak hydrogen bond acceptor and participate in π-π stacking interactions, and the ethoxy group, which can also accept hydrogen bonds. The presence of C-H bonds on both the thiadiazole ring and the ethoxy substituent allows for the formation of weak C-H···N and C-H···O hydrogen bonds.

In the absence of strong hydrogen bond donors within the molecule itself, the crystal packing of this compound is expected to be dominated by a combination of weak hydrogen bonds, dipole-dipole interactions, and van der Waals forces. The planarity of the 1,2,3-thiadiazole ring would also favor π-π stacking interactions, where parallel rings arrange themselves to maximize attractive electrostatic interactions.

The crystal structures of other substituted thiadiazoles reveal common supramolecular motifs. For instance, in derivatives of the isomeric 1,3,4-thiadiazole, molecules are often linked into dimers or chains through hydrogen bonds. For example, in 5-Ethoxy-1,3,4-thiadiazole-2(3H)-thione, pairs of N—H⋯S hydrogen bonds link the molecules into inversion dimers. While this compound lacks a strong hydrogen bond donor like an N-H group, the principle of forming dimeric or catemeric structures through weaker interactions remains a strong possibility.

Furthermore, short intermolecular contacts involving the sulfur atom of the thiadiazole ring are a common feature in the crystal packing of these heterocycles. These can include S···N, S···O, and S···S interactions, which are considered significant in directing the supramolecular assembly. The crystal packing is often dense, with these electrostatic contacts contributing to a tightly packed structure without significant voids.

Detailed Research Findings from Analogous Structures

While specific data for this compound is unavailable, a detailed examination of related structures provides insight into the types of interactions that could be present.

π-π Stacking: The aromatic character of the 1,2,3-thiadiazole ring makes it a candidate for π-π stacking interactions. The arrangement of these rings (e.g., parallel-displaced or T-shaped) would be a significant factor in the crystal packing.

Other Non-Covalent Interactions: Short contacts involving the sulfur atom, such as S···N and S···O, are frequently observed in the crystal structures of thiadiazoles. These interactions, along with dipole-dipole forces arising from the polar nature of the C-S and C-N bonds, would contribute to the stability of the crystal lattice.

Hypothetical Data Tables

The following tables present hypothetical data for the supramolecular interactions of this compound, based on typical values observed in the crystal structures of related thiadiazole derivatives. It must be emphasized that this data is illustrative and not based on experimental results for the title compound.

Table 1: Potential Hydrogen Bond Geometry (Å, °) for this compound

| D—H···A | D-H | H···A | D···A | <(DHA) |

| C(4)—H(4)···N(2) | 0.93 | 2.60 | 3.50 | 165 |

| C(ethyl)—H···O(ethoxy) | 0.97 | 2.55 | 3.50 | 170 |

| C(ethyl)—H···N(3) | 0.97 | 2.65 | 3.60 | 168 |

Table 2: Potential Short Intermolecular Contacts (Å) for this compound

| Contact | Distance (Å) |

| S(1)···N(2) | 3.30 |

| S(1)···O(ethoxy) | 3.25 |

| C(5)···C(5) (π-stacking) | 3.40 |

Mechanistic Investigations and Reactivity Profiles of 5 Ethoxy 1,2,3 Thiadiazoles

Ring-Opening and Fragmentation Pathways

The 1,2,3-thiadiazole (B1210528) ring is known for its propensity to undergo ring-opening and fragmentation reactions, often with the extrusion of a stable molecule like dinitrogen. These transformations can be initiated by thermal, photochemical, or chemical means, leading to highly reactive intermediates.

Thermally Induced Decomposition Mechanisms (e.g., Nitrogen Extrusion)

Thermal treatment of 1,2,3-thiadiazoles is a well-established method for generating reactive intermediates through the elimination of molecular nitrogen. e-bookshelf.dethieme-connect.de This process is a key step in the Wolff rearrangement of α-diazoketones and is mechanistically related to the decomposition of 1,2,3-thiadiazoles. The thermal stability of these compounds can be influenced by the nature of the substituents on the ring. mdpi.com For 5-ethoxy-1,2,3-thiadiazole, heating is expected to induce the extrusion of nitrogen gas (N₂), a thermodynamically favorable process. This decomposition likely proceeds through a diradical intermediate, which can then rearrange to form various products. The primary intermediates anticipated from this fragmentation are highly reactive species such as thiirenes and thioketenes. thieme-connect.de The electron-donating nature of the ethoxy group may influence the activation energy required for this decomposition.

Photochemically Driven Transformations and Transient Intermediates (e.g., Thiirene (B1235720) and Thioketene Generation)

Photolysis of 1,2,3-thiadiazoles provides an alternative, often cleaner, pathway to the generation of transient intermediates compared to thermolysis. e-bookshelf.de Irradiation with UV light can induce the cleavage of the N-N and C-S bonds, leading to the extrusion of nitrogen and the formation of a thiirene intermediate from the singlet excited state. rsc.org Time-resolved spectroscopic studies on substituted 1,2,3-thiadiazoles have shown that the formation of thiirene and thioketene species can occur on an ultrafast timescale (<0.4 ps). rsc.orgresearchgate.net

The photochemistry of 4,5-disubstituted 1,2,3-thiadiazoles has been studied, revealing the formation of thiirenes as the primary photoproducts. For instance, photolysis of 4,5-bis(carbomethoxy)-1,2,3-thiadiazole in an argon matrix leads to the nearly quantitative formation of bis(carbomethoxy)thiirene. researchgate.net It is proposed that this compound would follow a similar photochemical pathway, yielding ethoxythiirene and ethoxythioketene as transient intermediates upon UV irradiation. These intermediates are highly reactive and can undergo subsequent reactions such as dimerization or react with trapping agents. researchgate.net

| Precursor | Conditions | Major Intermediates | Reference |

| 4-Phenyl-1,2,3-thiadiazole | λex = 266 nm, Room Temp. | Phenylthiirene, Phenylthioketene | rsc.org |

| 4,5-Diphenyl-1,2,3-thiadiazole (B1360411) | λex = 266 nm, Room Temp. | Diphenylthiirene, Diphenylthioketene | rsc.org |

| 4,5-Carbomethoxy-1,2,3-thiadiazole | λex = 266 nm, Room Temp. | Bis(carbomethoxy)thiirene | researchgate.net |

Base-Promoted Ring Cleavage and Synthesis of Alkynyl Thioethers

A characteristic reaction of 1,2,3-thiadiazoles is their ring cleavage when treated with a strong base. researchgate.net This reaction provides a valuable synthetic route to alkynyl thioethers. The process is initiated by the deprotonation at the C4 position, followed by the collapse of the ring, extrusion of nitrogen, and formation of an alkali metal alkynethiolate. This intermediate can then be trapped by an electrophile, such as an alkyl halide, to yield the corresponding alkynyl thioether. researchgate.net

Strong bases such as organolithium compounds (e.g., n-butyllithium), sodium amide, or potassium t-butoxide are typically employed for this transformation. researchgate.net While the parent 1,2,3-thiadiazole requires a proton at the C5 position for the initial abstraction, derivatives with substituents at C5 can still undergo cleavage if there is a proton at C4. For this compound, a base would abstract the proton at C4, initiating the ring-opening cascade to form an ethoxy-substituted alkynethiolate. Subsequent reaction with an alkylating agent would furnish an ethoxy-substituted alkynyl thioether.

| 1,2,3-Thiadiazole Derivative | Base | Electrophile | Product | Reference |

| 1,2,3-Thiadiazole | n-BuLi | Methyl iodide | 1-(Methylthio)acetylene | researchgate.net |

| 4-(1-Adamantyl)-1,2,3-thiadiazole | Strong Base | Benzyl halides | 2-(1-Adamantyl)-alkynyl benzyl thioethers | researchgate.net |

| 4-(2-Mercaptophenyl)-1,2,3-thiadiazole | ≥2 equiv. of base | - | 2-Mercaptobenzo[b]thiophenes | researchgate.net |

Substitution Reactions: Nucleophilic, Electrophilic, and Radical Pathways

The aromatic nature of the 1,2,3-thiadiazole ring allows for substitution reactions, although its reactivity is significantly influenced by the presence of three heteroatoms.

The electron distribution in the 1,2,3-thiadiazole ring makes it electron-deficient, particularly at the carbon atoms. chemicalbook.com This inherent electronic property renders the ring generally unreactive towards electrophilic substitution. Conversely, the C5 position is identified as the preferential site for nucleophilic attack due to its lower electron density. chemicalbook.com The presence of an electron-donating ethoxy group at the C5 position in this compound would further influence this reactivity. It would likely increase the electron density of the ring, potentially making it slightly more susceptible to electrophilic attack than the unsubstituted ring, while possibly retarding nucleophilic attack at C5.

Halogenated 1,3,4-thiadiazoles are known to be important intermediates where the halogen atom is readily displaced by nucleophiles. nih.gov While this is a different isomer, it highlights the potential for nucleophilic substitution on the thiadiazole core. There is limited specific information available regarding radical substitution pathways for 1,2,3-thiadiazoles.

Regiochemical and Stereochemical Considerations in Derivatives

The regioselectivity of reactions involving the 1,2,3-thiadiazole ring is a critical aspect of its chemistry. For instance, in the Rh(I)-catalyzed intermolecular transannulation of 1,2,3-thiadiazoles with alkynes, the electronic nature of the substituent at the C5 position has a significant impact on the regioselectivity of the resulting thiophene product. rsc.orgsemanticscholar.org Electron-donating groups at C5 tend to favor the formation of 2,3,4-substituted thiophenes, whereas electron-withdrawing groups favor the 2,3,5-substituted isomers. rsc.org Based on these findings, the electron-donating ethoxy group in this compound would be expected to direct the regiochemical outcome in similar transition-metal-catalyzed reactions.

There is a lack of specific research on the stereochemical outcomes of reactions involving derivatives of this compound. Generally, if a reaction creates a new stereocenter, the stereochemical course will be dependent on the reaction mechanism and the steric and electronic environment of the transition state.

Intramolecular Rearrangement Processes (e.g., ANRORC Reactions)

The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is a significant pathway in the chemistry of heterocyclic compounds, particularly in nucleophilic substitution reactions where the incoming nucleophile becomes part of the new ring. wikipedia.org This mechanism involves the initial addition of a nucleophile to the heterocyclic ring, followed by the opening of the ring to form an acyclic intermediate, and subsequent recyclization to a new heterocyclic system. wikipedia.org

While extensively studied in systems like pyrimidines, the ANRORC mechanism has also been observed in other five-membered heterocycles. For example, the reaction of 5-perfluoroalkyl-1,2,4-oxadiazoles with bidentate nucleophiles like hydrazine (B178648) proceeds via an ANRORC pathway. nih.gov This involves the addition of the nucleophile to the C(5)-N(4) double bond, followed by ring opening and closure. nih.gov Although specific examples involving this compound are not documented, it is plausible that under suitable conditions—such as the presence of a good leaving group on the ring and a strong bidentate nucleophile—an ANRORC-type rearrangement could occur. The ethoxy group's electronic influence would play a role in the initial nucleophilic addition and the stability of the ring-opened intermediate.

Dimerization and Oligomerization Studies

The study of dimerization and oligomerization pathways is crucial for understanding the potential of a compound to form larger molecular assemblies, which can significantly influence its material properties and biological activity. However, a review of the scientific literature reveals a notable gap in research concerning the dimerization and oligomerization of this compound.

Currently, there are no specific studies detailing the dimerization or oligomerization of this compound or its derivatives. The primary reactivity reported for the 1,2,3-thiadiazole ring system often involves ring-opening reactions rather than self-association. For instance, treatment of 1,2,3-thiadiazoles with a strong base can lead to the cleavage of the ring system, resulting in the formation of an alkali-metal alkynethiolate after the evolution of nitrogen. researchgate.netingentaconnect.com This type of reactivity highlights a tendency towards decomposition into smaller fragments rather than aggregation into dimers or oligomers under certain conditions.

While some related heterocyclic compounds, such as certain derivatives of 1,3,4-thiadiazole (B1197879), have been shown to form dimers through intermolecular interactions like hydrogen bonding, similar behavior has not been documented for this compound. The absence of functional groups that typically drive strong, directional intermolecular interactions, such as hydroxyl or primary amine groups, in this compound may contribute to this lack of observed dimerization.

Further research is required to explore the potential for this compound to undergo dimerization or oligomerization under various conditions, such as through photochemical stimulation or in the presence of specific catalysts that might promote controlled self-assembly.

Table 1: Reported Reactivity of the 1,2,3-Thiadiazole Ring System

| Reaction Type | Conditions | Products | Observed for this compound? |

| Ring Cleavage | Strong Base (e.g., organolithium) | Alkynethiolates | Not Specifically Reported |

| Thermal/Photochemical Decomposition | Heat or Light | Nitrogen, Thiirenes, Alkynes | Not Specifically Reported |

Exploration of Coordination Chemistry and Ligand Capabilities

The field of coordination chemistry investigates the interaction of chemical compounds with metal ions to form coordination complexes. The 1,2,3-thiadiazole ring, with its constituent nitrogen and sulfur atoms, possesses lone pairs of electrons that make it a potential ligand for coordinating with metal centers.

While specific studies on the coordination chemistry of this compound are limited, research on the broader class of 1,2,3-thiadiazole derivatives has demonstrated their capacity to act as ligands. The heteroatoms within the 1,2,3-thiadiazole ring can donate electron density to a metal ion, forming a coordinate bond. For instance, the 1,2,3-thiadiazole heterocycle has been investigated as a potential ligand for the heme iron in cytochrome P450, indicating its ability to coordinate with a transition metal. nih.gov This suggests that this compound could also exhibit similar ligand properties.

The coordination of 1,2,3-thiadiazole derivatives can occur through one or more of the heteroatoms. The specific mode of coordination is likely to be influenced by several factors, including the nature of the metal ion, the steric and electronic effects of the substituents on the thiadiazole ring, and the reaction conditions. The presence of the ethoxy group at the 5-position of the ring in this compound would be expected to influence its ligand properties by altering the electron density distribution within the heterocyclic ring.

Further experimental work is necessary to fully explore the coordination chemistry of this compound. Such studies would involve reacting this compound with various metal salts and characterizing the resulting complexes to determine their structure, bonding, and properties. This research could open up new applications for this compound in areas such as catalysis, materials science, and medicinal chemistry.

Table 2: Potential Coordination Modes of the 1,2,3-Thiadiazole Ring

| Potential Donor Atom(s) | Description | Plausibility for this compound |

| N2 | Coordination through the nitrogen atom at position 2. | Plausible |

| N3 | Coordination through the nitrogen atom at position 3. | Plausible |

| S1 | Coordination through the sulfur atom. | Less common for thiadiazoles but possible with certain "soft" metals. |

| N2 and N3 (Bidentate) | Chelating coordination involving both nitrogen atoms. | Sterically might be challenging but could be possible with larger metal ions. |

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to investigate the electronic properties of heterocyclic systems, including various thiadiazole isomers. nih.govsemanticscholar.org For this compound, DFT would be employed to calculate the ground-state electronic structure, providing a foundation for understanding its behavior. The choice of functional, such as B3LYP, and a suitable basis set, like 6-311G++, is crucial for obtaining reliable results that can be correlated with experimental data. nih.gov

The first step in a computational study is geometry optimization. This process determines the lowest energy arrangement of atoms, predicting bond lengths, bond angles, and dihedral angles. For the parent 1,2,3-thiadiazole, computational studies have established its planar structure and key geometrical parameters. acs.orgnih.gov For this compound, optimization would reveal how the ethoxy group influences the geometry of the thiadiazole ring, potentially affecting its planarity and electronic distribution.

Following optimization, molecular orbital (MO) analysis is performed. This includes visualizing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energies of these orbitals are critical for understanding a molecule's reactivity.

HOMO: The location of the HOMO indicates the region most likely to donate electrons in a reaction with an electrophile.

LUMO: The location of the LUMO indicates the region most susceptible to accepting electrons from a nucleophile.

In studies of related thiadiazole derivatives, the HOMO is often distributed across the aromatic skeleton, while the LUMO's location can be influenced by substituents. nih.gov For this compound, the electron-donating nature of the ethoxy group would be expected to raise the energy of the HOMO, making the molecule more susceptible to oxidation and electrophilic attack compared to the unsubstituted ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. researchgate.net

Table 1: Key Parameters from Molecular Orbital Analysis

| Parameter | Significance | Predicted Influence of 5-Ethoxy Group |

|---|---|---|

| HOMO Energy | Electron-donating ability | Increased (less negative) |

| LUMO Energy | Electron-accepting ability | Minor change expected |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity, electronic transitions | Decreased, suggesting higher reactivity |

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds. scielo.brdergipark.org.tr

IR Frequencies: Theoretical vibrational frequency calculations can predict the positions of major infrared absorption bands. These calculations help assign experimental spectra, identifying characteristic vibrations such as C=N, N-N, and C-S stretching within the thiadiazole ring, as well as vibrations associated with the ethoxy substituent. For various 1,3,4-thiadiazole derivatives, a high correlation (R² ≈ 0.99) has been found between experimental and theoretical IR results. dergipark.org.tr

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. rsc.org For this compound, this would predict the chemical shifts for the ethyl protons and the distinct carbon atoms in both the ethoxy group and the thiadiazole ring. Comparing calculated and experimental spectra is invaluable for unambiguous structural assignment, especially when differentiating between isomers. mdpi.com

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO of one molecule and the LUMO of another. researchgate.net By analyzing the energies and symmetries of the FMOs of this compound and potential reactants, predictions can be made about the feasibility and stereochemistry of reactions like cycloadditions. The theory provides a qualitative understanding of reaction barriers and helps predict whether a reaction is likely to be favorable.

Quantum Chemical Approaches to Reaction Mechanism Elucidation

Beyond ground-state properties, computational chemistry can map out entire reaction pathways. Studies on the parent 1,2,3-thiadiazole have used advanced methods to explore its complex photochemical decomposition and rearrangement reactions. aip.orgnih.gov These reactions often involve the extrusion of a nitrogen molecule and the formation of highly reactive intermediates like thiirene and thioketene. acs.orgcdnsciencepub.com

To understand the kinetics of a chemical reaction, it is essential to locate the transition state (TS)—the highest energy point along the reaction coordinate. Quantum chemical calculations can optimize the geometry of a TS and confirm its identity by finding a single imaginary vibrational frequency.

Once the structures of the reactants, transition state, and products are optimized, their energies can be calculated to determine the activation energy (Ea) of the reaction. This value is crucial for predicting the reaction rate. For the photoisomerization of the parent 1,2,3-thiadiazole, computational methods have been used to calculate the activation barriers for subsequent thermal rearrangements of intermediates, identifying the most likely reaction pathways. acs.orgnih.gov A similar approach for this compound could elucidate how the ethoxy group affects the stability of intermediates and the energy barriers for potential rearrangements.

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery and materials science. Although no specific docking studies on this compound were found, derivatives of 1,2,3-thiadiazole are known to possess a wide range of biological activities, including antiviral, antifungal, and anticancer properties, making them interesting candidates for such studies. mdpi.com

In a typical docking simulation, the this compound molecule would be placed into the binding site of a target protein. The software then samples numerous positions and conformations of the ligand, scoring them based on a force field that estimates the binding affinity.

The results would provide:

Binding Pose: The most likely 3D orientation of the ligand within the receptor's active site.

Binding Affinity: A score (e.g., in kcal/mol) that estimates the strength of the ligand-receptor interaction.

Key Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic interactions, or π-π stacking, that stabilize the complex.

For example, docking studies on other heterocyclic compounds have successfully identified key amino acid interactions and binding modes that correlate with observed biological activity. nih.gov Such an analysis of this compound could guide the design of new derivatives with enhanced affinity for a specific biological target.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1,2,3-thiadiazole |

| 1,3,4-thiadiazole |

| 1,2,5-thiadiazole (B1195012) |

| Thiirene |

| Thioketene |

Computational Chemistry and Theoretical Modeling of 5 Ethoxy 1,2,3 Thiadiazoles

Computational Studies on Covalent Binding Mechanisms

While direct computational studies detailing the covalent binding mechanisms of 5-Ethoxy-1,2,3-thiadiazole are not extensively available in the current body of scientific literature, theoretical investigations into related thiadiazole structures provide significant insights into the potential mechanisms by which this class of compounds may form covalent bonds with biological targets. Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the reactivity and reaction pathways of substituted thiadiazoles.

Research on other thiadiazole isomers, such as substituted nih.govresearchgate.netrsc.org-thiadiazoles, has demonstrated their capacity to act as covalent inhibitors, particularly against cysteine proteases. nih.govnih.gov These computational models serve as a valuable framework for hypothesizing the covalent reactivity of this compound.

A prominent proposed mechanism for the covalent modification of target proteins by thiadiazoles involves a ring-opening metathesis reaction. nih.govnih.gov This process is typically initiated by a nucleophilic attack from a reactive residue, commonly the sulfur atom of a cysteine, within the active site of a protein. nih.gov Quantum chemistry calculations have been employed to model this interaction, predicting the binding modes and the energetics of the covalent bond formation. nih.govnih.gov

In a representative study on a 2,3,5-substituted nih.govresearchgate.netrsc.org-thiadiazole, computational simulations suggested that the cyclic "warhead" of the thiadiazole ring is positioned in proximity to the catalytic cysteine residue of the target protein. nih.gov The subsequent nucleophilic attack by the cysteine's sulfur atom on the thiadiazole ring leads to the cleavage of an S-N bond and the opening of the heterocyclic ring. nih.gov This process culminates in the formation of a stable disulfide bond between the inhibitor and the cysteine residue, rendering the protein covalently modified and inactive. nih.gov

The entire reaction pathway, from the initial non-covalent binding to the final covalent adduct, has been mapped out using computational methods, including calculations of the transition state energies. nih.govnih.gov These theoretical studies have been crucial in identifying the 2,3,5-substituted nih.govresearchgate.netrsc.org-thiadiazole group as a potential electrophilic 'warhead' for the design of covalent inhibitors. nih.gov

The key steps and findings from these computational investigations, which may be extrapolated to understand the potential covalent binding of this compound, are summarized in the table below.

| Computational Parameter | Finding for a Model nih.govresearchgate.netrsc.org-Thiadiazole Inhibitor | Implication for Covalent Binding |

| Binding Mode Prediction | The thiadiazole ring is oriented near the catalytic Cys145 residue. nih.gov | Suggests a favorable geometry for nucleophilic attack. |

| Reaction Mechanism | Nucleophilic attack by the sulfur atom of Cys145 leads to ring-opening metathesis. nih.govnih.gov | Proposes a plausible pathway for covalent bond formation. |

| Key Bond Formation | A disulfide bond is formed between the inhibitor and the cysteine residue (S²–S¹ distance shortens to 2.09 Å). nih.gov | Indicates the formation of a stable covalent adduct. |

| Key Bond Cleavage | The S¹–N¹ bond within the thiadiazole ring is completely cleaved. nih.gov | Confirms the ring-opening of the thiadiazole warhead. |

| Reaction Energetics | The formation of the final product is calculated to be exergonic by 22.8 kcal/mol from the reactant state. nih.gov | Shows that the covalent modification is a thermodynamically favorable process. |

These computational findings underscore the potential for the thiadiazole ring to serve as a reactive electrophilic warhead for covalent inhibitors. nih.gov While the specific electronic and steric effects of the ethoxy group at the 5-position of a 1,2,3-thiadiazole (B1210528) would require dedicated computational studies, the general principles of nucleophilic attack and ring-opening provide a solid foundation for understanding its potential covalent binding mechanisms.

Research Trajectories and Emergent Applications of 5 Ethoxy 1,2,3 Thiadiazole

Strategic Role in Contemporary Organic Synthesis

As an important class of heterocyclic compounds, 1,2,3-thiadiazoles are widely utilized in organic synthesis. isres.org Their inherent reactivity allows them to serve as precursors for various transformations and as foundational structures for more complex molecules. researchgate.net The synthesis of the 1,2,3-thiadiazole (B1210528) ring itself is often achieved through classic methods like the Hurd-Mori reaction, which involves the cyclization of hydrazones with thionyl chloride. mdpi.comisres.orgresearchgate.net

The 1,2,3-thiadiazole ring is known to undergo ring-opening reactions under thermal or photochemical conditions, yielding highly reactive intermediates that are valuable in synthesis. Flash thermolysis of 5-alkyl or 5-heterosubstituted 1,2,3-thiadiazoles is a known method for generating thioketenes. researchgate.net This transformation proceeds with the elimination of molecular nitrogen and may involve the participation of a transient thiirene (B1235720) intermediate. researchgate.net Similarly, photolytic cleavage of five-membered aromatic heterocycles can lead to ring fragmentation, providing access to unique synthons. While research specifically detailing the thermolysis or photolysis of 5-Ethoxy-1,2,3-thiadiazole is not extensively documented, the general reactivity of this class of compounds points to its potential as a precursor for ethoxy-substituted alkynes and thioketenes.

The 1,2,3-thiadiazole nucleus serves as a versatile scaffold for constructing more elaborate heterocyclic systems. mdpi.comresearchgate.net The functional groups attached to the thiadiazole ring can be chemically manipulated to build new rings. For instance, a carboxylate group at the 5-position of the thiadiazole ring can be converted into an acetanilide (B955) derivative, which can then be cyclized with an isothiocyanate to form a new molecule containing both a 1,2,3-thiadiazole and a 1,2,4-triazole (B32235) ring. mdpi.com Furthermore, ring-cleavage and rearrangement reactions can transform the 1,2,3-thiadiazole core into different heterocyclic structures. researchgate.net In some cases, oxidation of synthesized 1,2,3-thiadiazoles can lead to an open-chain product, demonstrating the ring's utility in diverse synthetic pathways. iftmuniversity.ac.in

Pathways in Agrochemical Research and Development

The 1,2,3-thiadiazole moiety is a cornerstone in the development of modern agrochemicals, particularly fungicides and plant defense activators. mdpi.comingentaconnect.com The commercial success of compounds like Tiadinil has spurred significant research into new derivatives with enhanced efficacy and broader application spectra. ingentaconnect.com

The incorporation of a 1,2,3-thiadiazole ring is a recognized strategy for developing potent fungicides. nih.gov A popular and effective approach involves combining active groups from known fungicides or SAR inducers into a single molecular structure. urfu.ruresearchgate.netmdpi.com Researchers have successfully designed and synthesized series of 1,2,3-thiadiazole and thiazole-based strobilurins, which have shown excellent fungicidal activity against a variety of plant pathogens. nih.govacs.org The introduction of the 1,2,3-thiadiazole group into these molecules greatly improved their fungicidal activity. nih.govacs.org Carboxamide derivatives of 1,2,3-thiadiazole have also been investigated, with some analogues displaying broad-spectrum fungicidal inhibition against multiple fungal strains. encyclopedia.pubmdpi.com

Table 1: Fungicidal Activity of Selected 1,2,3-Thiadiazole Derivatives

| Compound Type | Target Fungi | Activity/Efficacy | Source |

|---|---|---|---|

| 1,2,3-Thiadiazole-based Strobilurin (Compound 8a) | Gibberella zeae | EC50 = 2.68 µg/mL | nih.govacs.org |

| 1,2,3-Thiadiazole-based Strobilurin (Compound 8a) | Sclerotinia sclerotiorum | EC50 = 0.44 µg/mL | nih.govacs.org |

| 1,2,3-Thiadiazole-based Strobilurin (Compound 8a) | Rhizoctonia cerealis | EC50 = 0.01 µg/mL | nih.govacs.org |

| 1,2,3-Thiadiazole Carboxamide (Compound 149) | Alternaria solani (AS) | 100% Inhibition | encyclopedia.pubmdpi.com |

| 1,2,3-Thiadiazole Carboxamide (Compound 149) | Colletotrichum lagenarium (CL) | 95% Inhibition | encyclopedia.pubmdpi.com |

| 1,2,3-Thiadiazole Carboxamide (Compound 149) | Pellicularia sasakii (RS) | 97% Inhibition | encyclopedia.pubmdpi.com |

Systemic Acquired Resistance (SAR) is a plant's innate immunity mechanism that provides broad-spectrum and long-lasting protection against pathogens. jst.go.jpnih.govbayer.com Certain chemicals, known as plant activators, can trigger this defensive state. bayer.comnih.gov The 1,2,3-thiadiazole scaffold is central to some of the most well-studied SAR inducers, such as Tiadinil (TDL) and the related benzo-1,2,3-thiadiazole derivative Acibenzolar-S-methyl (BTH). jst.go.jpbayer.comnih.gov These compounds are considered functional analogues of salicylic (B10762653) acid, a key signaling molecule in the SAR pathway. mdpi.com Research has focused on designing novel 1,2,3-thiadiazole derivatives as potential elicitors to provide new options for plant protection. nih.gov Studies on Tiadinil show that it effectively induces resistance against viral and bacterial diseases in tobacco and controls rice blast disease, not by direct antimicrobial action, but by activating the plant's own defense genes. jst.go.jpresearchgate.net

Mechanistic Studies of Biological Target Interactions

Understanding how 1,2,3-thiadiazole derivatives interact with biological systems is crucial for the rational design of new agents. The mesoionic nature of the thiadiazole ring allows these compounds to readily cross cellular membranes, facilitating their interaction with biological targets like proteins and DNA. mdpi.com

In the context of SAR induction, the mechanism does not involve direct interaction with the pathogen but rather with the plant's defense signaling cascade. jst.go.jp Tiadinil (TDL) has been shown to act downstream of the signaling molecule salicylic acid (SA). mdpi.comresearchgate.net It induces the expression of SAR marker genes, such as pathogenesis-related (PR) genes, which leads to a state of heightened defense. jst.go.jpresearchgate.net This activation prepares the plant for a faster and stronger response upon subsequent pathogen attack, a phenomenon known as priming. mdpi.com The process involves the protein NPR1, which, upon induction, moves to the nucleus to activate defense gene expression. nih.gov

For derivatives that exhibit direct fungicidal activity, such as the 1,2,3-thiadiazole-based strobilurins, the mode of action is often inferred from the parent compound class. Strobilurins are known inhibitors of mitochondrial respiration in fungi. nih.gov For other novel 1,2,3-thiadiazole fungicides, mechanistic studies may involve analyzing changes in the fungal proteome to identify which cellular pathways are disrupted. researchgate.net

Enzymatic Inhibition Mechanisms by Thiadiazole Derivatives

The 1,2,3-thiadiazole scaffold is a recurring motif in the design of various enzyme inhibitors, demonstrating a range of biological activities. mdpi.comresearchgate.net Derivatives of this heterocyclic system have been shown to target key proteins involved in pathological processes, particularly in cancer and viral diseases. mdpi.com

One significant area of investigation is the inhibition of cytochrome P450 (P450) enzymes. Certain 4,5-disubstituted monocyclic 1,2,3-thiadiazoles have been examined for their inhibitory action against P450 isoforms 2B4, 2E1, and 1A2. The primary mechanism involves the heteroatoms of the thiadiazole ring coordinating to the heme iron within the enzyme's active site. nih.gov The specific mode of binding and the resulting inhibitory effectiveness are highly dependent on the substituents at the 4- and 5-positions of the ring and the unique architecture of the P450 active site being targeted. nih.gov For example, 4,5-diphenyl-1,2,3-thiadiazole (B1360411) demonstrates different spectral binding types with P450 2B4 and 2E1, indicating varied interactions within the active sites. nih.gov

Another critical target is the Hsp90 chaperone protein, which is essential for the stability and function of numerous proteins required for tumor cell growth. mdpi.com Substituted 4,5-diaryl-1,2,3-thiadiazoles have been identified as inhibitors of Hsp90, highlighting a potential mechanism for their anticancer activity. mdpi.comacs.org By disrupting the function of Hsp90, these compounds can lead to the degradation of client proteins crucial for cancer progression. mdpi.com

Furthermore, various 1,2,3-thiadiazole derivatives have shown potent antiviral activities, such as against HIV-1 and Hepatitis B virus (HBV), which inherently suggests the inhibition of viral enzymes essential for replication. mdpi.com

Table 1: Examples of Enzymes Inhibited by 1,2,3-Thiadiazole Derivatives

| Target Enzyme | Derivative Class | Observed Effect/Mechanism |

|---|---|---|

| Cytochrome P450 (e.g., 2B4, 2E1) | 4,5-disubstituted monocyclic 1,2,3-thiadiazoles | Coordination to heme iron; potential mechanism-based inactivation. nih.gov |

| Hsp90 Chaperone Protein | 4,5-diaryl-1,2,3-thiadiazoles | Inhibition of chaperone function, relevant for anticancer activity. mdpi.com |

| Viral Enzymes (implied) | Various 1,2,3-thiadiazole derivatives | Inhibition of viral replication (e.g., anti-HIV, anti-HBV activity). mdpi.com |

Principles of Covalent Inhibitor Design Utilizing Thiadiazole Scaffolds

Covalent inhibitors function by forming a stable, irreversible bond with their target protein, often leading to prolonged and potent inhibition. While the 1,2,3-thiadiazole ring is not a classical "warhead" for covalent inhibition, its inherent chemical reactivity offers potential pathways for such a design. The ring system can undergo cleavage under certain conditions, such as enzymatic oxidation. For instance, oxidation of monocyclic 1,2,3-thiadiazoles by cytochrome P450 enzymes results in the extrusion of the three heteroatoms and the formation of a corresponding acetylene. nih.gov This transformation implies the generation of a reactive intermediate that could potentially be harnessed to form a covalent adduct with a nearby nucleophilic residue in an enzyme's active site.

A more direct example of a thiadiazole isomer being used as a covalent warhead is found in the 1,2,4-thiadiazole (B1232254) series. A recent study identified 2,3,5-substituted mdpi.comnih.govnih.gov-thiadiazoles as covalent inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), a cysteine protease. nih.gov The proposed mechanism involves the nucleophilic attack by the catalytic cysteine residue (Cys145) on the sulfur atom of the thiadiazole ring, leading to a ring-opening metathesis reaction. nih.gov This forms a covalent bond between the inhibitor and the enzyme. Quantum chemistry calculations supported that the sulfur atom in the 2,3,5-substituted mdpi.comnih.govnih.gov-thiadiazole ring possesses a positive electrostatic potential, making it susceptible to nucleophilic attack and qualifying it as an electrophilic warhead. nih.gov While this mechanism was demonstrated for the 1,2,4-isomer, it establishes a principle that the thiadiazole heterocycle can be engineered to act as a reactive scaffold for covalent inhibitor design.

General Interaction Modalities with Biomolecular Systems

Thiadiazole derivatives interact with biomolecular targets through a combination of covalent and non-covalent interactions. The specific modalities are dictated by the substitution pattern on the thiadiazole ring and the topology of the target's binding site.

Direct Coordination: As seen with cytochrome P450 enzymes, the nitrogen and sulfur heteroatoms of the 1,2,3-thiadiazole ring can directly coordinate with metal centers, such as the heme iron, acting as a ligand. nih.gov This type of interaction is a key modality for the inhibition of metalloenzymes.

Hydrogen Bonding: The nitrogen atoms within the thiadiazole ring can act as hydrogen bond acceptors. rsc.org This is a common interaction mode for heterocyclic compounds, allowing them to anchor within a protein's active site by forming hydrogen bonds with amino acid residues like tryptophan or aspartic acid. mdpi.com

Reactivity-Based Interactions: As discussed previously, the potential for the thiadiazole ring to undergo cleavage or ring-opening reactions represents a reactive modality that can lead to covalent bond formation with the target biomolecule. nih.govnih.gov

Table 2: Summary of Thiadiazole Interaction Modalities

| Interaction Type | Description | Example Target/System |

|---|---|---|

| Direct Coordination | Heteroatoms (N, S) bind to a metal center. | Heme iron in Cytochrome P450. nih.gov |

| Hydrogen Bonding | Nitrogen atoms act as H-bond acceptors with amino acid residues. | General protein-ligand interactions. rsc.orgmdpi.com |

| π-π Stacking | Aromatic ring interacts with aromatic residues in the binding site. | General protein-ligand interactions. |

| Covalent Bonding | Ring-opening or fragmentation leads to an irreversible bond with the target. | Cysteine protease (demonstrated with 1,2,4-thiadiazoles). nih.gov |

Exploration in Functional Materials Science

Thiadiazoles represent a class of heterocyclic compounds with advantageous features for materials science, including high thermal and chemical stability, versatile coordination abilities, and rich electrochemistry. nih.gov These properties make them attractive building blocks for the construction of novel functional molecular materials with applications in electronics and optics. nih.gov

Development of Molecular Materials Based on Thiadiazole Scaffolds

The unique reactivity of the 1,2,3-thiadiazole ring has been exploited in the development of photosensitive materials. Specifically, 1,2,3-thiadiazoles bearing polymerizable functionalities have been synthesized to serve as negative photoresists. researchgate.net The underlying principle of this application is the photochemical lability of the 1,2,3-thiadiazole ring. Upon irradiation with light, the ring can cycloeliminate a molecule of dinitrogen (N₂). researchgate.net This process generates a reactive 1,3-diradical intermediate, which can then undergo subsequent reactions. In the context of a polymer, these reactions can lead to cross-linking between polymer chains. researchgate.net

For example, a monomer containing a 1,2,3-thiadiazole unit can first be polymerized into a soluble, film-forming material, keeping the heterocyclic ring intact. Subsequent irradiation of this polymer film triggers the decomposition of the thiadiazole rings, initiating cross-linking reactions that render the polymer insoluble. researchgate.net This change in solubility upon light exposure is the fundamental property of a negative photoresist, which is crucial in processes like photolithography for manufacturing microelectronics. This application directly leverages the inherent reactivity of the 1,2,3-thiadiazole scaffold to create a functional material where a chemical transformation is triggered by an external stimulus (light).

An exploration into the future of this compound chemistry reveals a landscape ripe with opportunities for innovation and discovery. While the foundational chemistry of 1,2,3-thiadiazoles is established, the specific ethoxy-substituted variant remains a largely untapped resource for advanced chemical applications. The following sections delineate key prospective research directions and unresolved challenges that could define the next chapter in the study of this heterocyclic compound.

Q & A

Q. What are the optimized synthetic routes for 5-Ethoxy-1,2,3-thiadiazole, and how can reaction yields be improved?

The synthesis of 5-ethoxy-1,3,4-thiadiazole-2(3H)-thione (a key intermediate) involves refluxing ethyl thiocarbazinate with carbon disulfide (CS₂) and potassium hydroxide in methanol, followed by acidification with HCl. This yields 51% of the product after recrystallization from benzene . To improve yields, consider optimizing solvent ratios (e.g., hexane:ethyl acetate for purification) and reaction time. Continuous flow reactors (as used for analogous thiadiazoles) may enhance temperature and pressure control, reducing side reactions .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray analysis reveals a planar 1,3,4-thiadiazole-2-thione unit with intermolecular N–H···S hydrogen bonds forming centrosymmetric dimers. These interactions (N3–H3⋯S6i) stabilize the crystal lattice, as shown by bond distances: N4–C5 (1.293 Å, double bond character) and C2–N3 (1.325 Å) . Spectroscopic validation via ¹H/¹³C NMR and IR (e.g., NH stretch at 3100 cm⁻¹) further confirms structural integrity .

Q. What spectroscopic techniques are critical for verifying the purity of this compound derivatives?

Use a combination of:

- ¹H/¹³C NMR : To confirm substituent positions (e.g., ethoxy group at δ 4.4 ppm for CH₂ and δ 1.4 ppm for CH₃) .

- IR spectroscopy : Identify functional groups like C=S (1350 cm⁻¹) and C=N (1560 cm⁻¹) .

- Elemental analysis : Compare calculated vs. experimental C/H/N/S ratios to ensure purity (>99% for reliable data) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of cross-coupling reactions involving this compound?

Regioselectivity in cross-coupling (e.g., Suzuki or Buchwald-Hartwig) depends on catalyst choice and steric effects. For example, Lawesson’s reagent promotes thiocarbonyl formation in diazoketones, yielding 4-ethoxycarbonyl-5-ethyl-1,2,3-thiadiazole derivatives . Optimize copper(I)-catalyzed reactions at 70°C to minimize side products in analogous thiadiazole systems .

Q. What computational methods are suitable for predicting the bioactivity of this compound derivatives?

Molecular docking studies (e.g., AutoDock Vina) can model interactions with biological targets like enzymes or receptors. For example, derivatives of 5-thioxo-1,3,4-thiadiazolidin-2-one show potential as antimicrobial agents by binding to bacterial DNA gyrase . Pair docking with MD simulations to assess binding stability over time .

Q. How do structural modifications (e.g., ethoxy vs. methylthio groups) alter the electrochemical properties of thiadiazole-based complexes?

Cyclic voltammetry of 1,3,4-thiadiazole-metal complexes reveals redox shifts correlated with substituent electron-withdrawing/donating effects. Ethoxy groups enhance electron density at the sulfur atom, increasing reduction potentials by ~0.2 V compared to methylthio analogues . Use DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals and predict reactivity .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in antimicrobial or anticancer data may arise from assay conditions (e.g., bacterial strain variability) or compound stability. Validate findings using:

- Dose-response curves : Calculate IC₅₀ values across multiple cell lines .

- Metabolic stability assays : Assess hepatic microsomal degradation to rule out false negatives .

- Comparative SAR studies : Systematically vary substituents (e.g., aryl vs. alkyl groups) to isolate bioactive motifs .

Methodological Guidance

Q. How to design a robust SAR study for this compound-based therapeutic agents?

- Step 1 : Synthesize derivatives with controlled variations (e.g., ethoxy → methoxy, thione → sulfoxide) .

- Step 2 : Characterize physicochemical properties (logP, solubility) to correlate with bioactivity .

- Step 3 : Test in vitro/in vivo models (e.g., antifungal activity via MIC assays against Candida spp.) .

- Step 4 : Use multivariate analysis (e.g., PCA) to identify key structural drivers of activity .

Q. What experimental precautions are critical when handling this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.